Aglain C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

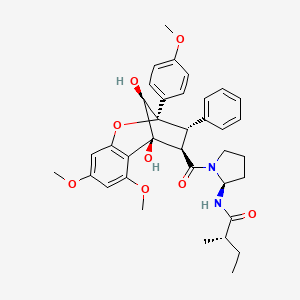

Molecular Structure Analysis

The molecular formula of Aglain C is C36H42N2O8 . It is a chiral molecule with multiple stereocenters . The aromatic rings and methoxy/hydroxy substituents add polarity and make the compound relatively soluble in organic solvents .Chemical Reactions Analysis

Aglain C can serve as a model in studies for reactions like reductions, oxidations, functional group interconversions, etc due to its fused ring system and substituents provide a structurally complex molecule to study general chemical reactivity .Physical And Chemical Properties Analysis

Aglain C is a solid with white to yellowish crystals . Its molecular weight is 630.727 . It has good solubility and can be dissolved in many organic solvents .科学的研究の応用

Synthesis of Natural Products

The selective excited-state intramolecular proton-transfer (ESIPT) photocycloaddition of 3-hydroxyflavones has been utilized for the total syntheses of natural products like foveoglin A and perviridisin B . This methodology could potentially be applied to synthesize Aglain C, offering a pathway for the creation of complex natural compounds.

Photocycloaddition Mechanisms

Mechanistic studies of ESIPT photocycloaddition have revealed the possibility of a photoinduced electron transfer (PET) pathway . This insight is crucial for understanding the reactions involved in the synthesis of Aglain C and could lead to the development of more efficient synthetic routes.

Asymmetric Photoreaction

Enantioselective ESIPT photocycloaddition using chiral hydrogen-bonding additives has provided access to enantiomerically enriched natural products . This technique could be adapted for the asymmetric synthesis of Aglain C, which is important for the production of enantiopure pharmaceuticals.

Development of Ag@C Composites

Ag@C composites have been noted for their unique structure and novel physicochemical properties . Research into these composites could inform the development of Aglain C-based materials with potential applications in catalysis, environmental science, and materials engineering.

Stability Enhancement Strategies

The stability of Ag@C composites has become a research focus due to the high cost of silver . Similar strategies could be employed to enhance the stability of Aglain C, making it more viable for long-term applications in various fields.

Catalysis Applications

Carbon aerogels, which can be modified with Aglain C, have been explored for their catalytic applications . Aglain C could be used to modify the surface properties of these aerogels, potentially improving their performance in catalytic processes.

Safety and Hazards

Aglain C should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用機序

Target of Action

It is known that aglain c is a compound isolated from the aglaia species

Mode of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity . NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection. By enhancing the inhibitory activity of NF-kB, Aglain C may influence immune response and inflammation.

Biochemical Pathways

Given its reported effect on nf-kb inhibitory activity , it is likely that Aglain C influences pathways related to immune response and inflammation

Pharmacokinetics

The ADME properties of a drug molecule are crucial in determining its bioavailability, which is the proportion of the drug that enters circulation when introduced into the body and is able to have an active effect

Result of Action

It has been reported that aglain c enhances the nf-kb inhibitory activity This suggests that Aglain C may have an effect on cellular processes related to immune response and inflammation

Action Environment

It is known that environmental factors can significantly influence the action of drug molecules These factors can include temperature, pH, and the presence of other molecules in the environment

特性

IUPAC Name |

(2S)-N-[(2S)-1-[(1S,9S,10S,11R,12R)-1,12-dihydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxatricyclo[7.2.1.02,7]dodeca-2(7),3,5-triene-11-carbonyl]pyrrolidin-2-yl]-2-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N2O8/c1-6-21(2)32(39)37-28-13-10-18-38(28)33(40)31-29(22-11-8-7-9-12-22)36(23-14-16-24(43-3)17-15-23)34(41)35(31,42)30-26(45-5)19-25(44-4)20-27(30)46-36/h7-9,11-12,14-17,19-21,28-29,31,34,41-42H,6,10,13,18H2,1-5H3,(H,37,39)/t21-,28-,29+,31-,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCVKSYNYMIDEN-JQCYSCQSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1CCCN1C(=O)C2C(C3(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)N[C@@H]1CCCN1C(=O)[C@@H]2[C@H]([C@@]3([C@@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aglain C | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。